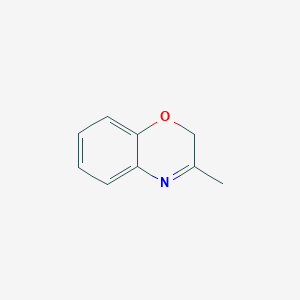
2H-1,4-Benzoxazine, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazine, 3-methyl- is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 2H-1,4-Benzoxazine, 3-methyl- involves the reaction of o-aminophenols with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) and water (H₂O) in an ionic liquid medium . This method is advantageous due to its high yield and environmentally benign conditions. Another common method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine, 3-methyl- typically involves large-scale synthesis using the aforementioned methods. The use of ionic liquids in industrial settings is particularly appealing due to their recyclability and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,4-Benzoxazine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like acetyl chloride and aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and benzoxazine oxides .
Aplicaciones Científicas De Investigación
2H-1,4-Benzoxazine, 3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Employed in the synthesis of polymers and resins due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2H-1,4-Benzoxazine, 3-methyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Another benzoxazine derivative with similar biological activities.
3,4-Dihydro-2H-1,3-benzoxazine: Known for its use in polymer synthesis.
7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: Exhibits enhanced antimicrobial properties due to the presence of fluorine atoms.
Uniqueness
2H-1,4-Benzoxazine, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Propiedades
Número CAS |
55000-20-9 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-methyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H9NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5H,6H2,1H3 |
Clave InChI |
GMSWGAOENMAHID-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




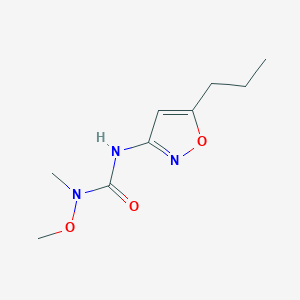
![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
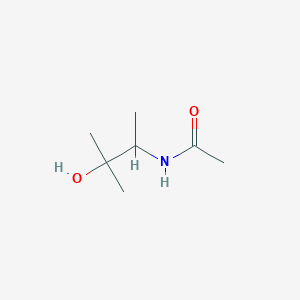
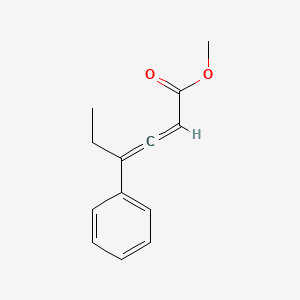
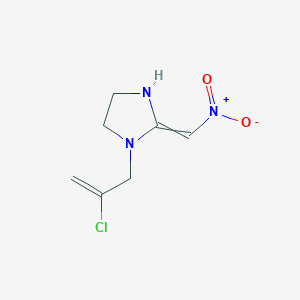
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)

